Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Description
Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry
Substituted benzoate esters are a class of organic compounds derived from benzoic acid. bond.edu.au They are fundamental structures in organic chemistry, serving both as important synthetic precursors and as components in a wide range of commercially significant products. bond.edu.au The ester functional group itself is pivotal in synthesis, often used to protect a carboxylic acid group during other chemical transformations or to modify the physical properties, such as solubility and volatility, of a molecule. google.com
In medicinal chemistry, the esterification of a biologically active carboxylic acid is a common strategy to create prodrugs, which can improve a drug's absorption and distribution in the body. Furthermore, the specific arrangement and nature of substituents on the benzene (B151609) ring of a benzoate ester can drastically alter its chemical reactivity and biological activity, making these compounds versatile scaffolds for designing new molecules.
General Academic Relevance of Halogenated and Nitrated Aromatic Systems
Aromatic systems containing halogen (e.g., bromo) and nitro groups are of significant academic and industrial interest. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the directing effects of other substituents. quora.com This property is frequently exploited in multi-step syntheses to control the position of incoming chemical groups. quora.comgoogle.com Moreover, the nitro group is a versatile functional handle; it can be readily reduced to form an amino group, providing a route to an entirely different class of compounds, such as anilines, which are themselves critical intermediates for dyes, polymers, and pharmaceuticals. google.com
Similarly, halogen atoms like bromine serve as important functional groups in organic synthesis. They can be introduced onto an aromatic ring through well-established reactions and can be replaced by other functional groups through various coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or nucleophilic substitution, allowing for the construction of more complex molecular architectures. The presence of both a halogen and a nitro group on a benzene ring creates a highly functionalized and reactive intermediate that can be selectively modified at several positions.
Overview of Current Research Trajectories Involving Methyl 3-bromo-4-methoxy-5-nitrobenzoate
Current research involving this compound primarily positions it as a specialized chemical building block or intermediate in the synthesis of more complex molecules, particularly within the domain of medicinal chemistry. Its highly substituted and specifically functionalized structure makes it a valuable precursor for constructing larger, biologically active compounds.
The compound is cited in patents related to the synthesis of novel substituted heterocyclic compounds and isoxazole (B147169) derivatives designed to act as nuclear receptor agonists. quora.com This indicates its use in drug discovery pipelines where researchers build libraries of complex molecules to test for specific biological activities. Its utility lies in providing a pre-functionalized aromatic core onto which other fragments can be attached to build the final target molecule. This approach saves synthetic steps and allows for the efficient generation of diverse chemical structures for screening.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNSACBIXMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589914 | |
| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-73-9 | |
| Record name | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Bromo 4 Methoxy 5 Nitrobenzoate
Established Synthetic Pathways to Methyl 3-bromo-4-methoxy-5-nitrobenzoate
The synthesis of this compound can be efficiently achieved starting from its corresponding carboxylic acid, 3-Bromo-4-methoxy-5-nitrobenzoic acid, through various esterification protocols. Alternatively, it can be built up from aromatic precursors using regioselective functionalization reactions that precisely install the bromo and nitro groups onto the benzene (B151609) ring.
Esterification Protocols from 3-Bromo-4-methoxy-5-nitrobenzoic Acid
The conversion of 3-Bromo-4-methoxy-5-nitrobenzoic acid into its methyl ester is a common and straightforward transformation in organic synthesis. This can be accomplished through both direct and indirect methods.
Direct esterification involves the reaction of the carboxylic acid with methanol (B129727) in a single step, typically facilitated by a catalyst. The Fischer-Speier esterification is a classic and widely used method. nih.gov This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchtrend.netresearchgate.net The reaction is driven to completion by the removal of water, often through azeotropic distillation. google.com
Another modern approach utilizes N-bromosuccinimide (NBS) as an efficient and selective catalyst for the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.govresearchgate.net This method is tolerant of various functional groups and offers a simple synthetic and isolation procedure. nih.gov
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | Methanol (excess), H₂SO₄ or TsOH (catalyst) | Reflux temperature, often with azeotropic removal of water | Cost-effective, uses common reagents. google.com |
| NBS-Catalyzed Esterification | Methanol, N-bromosuccinimide (NBS) (catalyst) | Mild conditions (e.g., 70 °C), metal-free. nih.govresearchgate.net | High efficiency, simple procedure, air- and moisture-tolerant. nih.gov |
An alternative, often higher-yielding, route to the ester is a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with methanol. The most common reagents for forming the acyl chloride are thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
The resulting 3-bromo-4-methoxy-5-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with methanol to furnish the desired methyl ester, this compound. This method is particularly useful when the starting carboxylic acid is sensitive to the harsh acidic conditions of direct esterification.
| Step | Reaction | Key Reagents | General Description |
|---|---|---|---|
| 1 | Acyl Halide Formation | 3-Bromo-4-methoxy-5-nitrobenzoic acid, Oxalyl chloride or Thionyl chloride, cat. DMF | The carboxylic acid is converted to its highly reactive acyl chloride derivative. |
| 2 | Esterification | 3-Bromo-4-methoxy-5-nitrobenzoyl chloride, Methanol | The acyl chloride reacts rapidly with methanol to form the final methyl ester. |
Regioselective Functionalization of Aromatic Precursors
The synthesis can also be approached by sequentially introducing the required substituents onto a simpler aromatic precursor. The success of these strategies hinges on the directing effects of the groups already present on the ring, which control the position of subsequent electrophilic aromatic substitution reactions.
This pathway involves the regioselective bromination of a suitably substituted precursor, such as Methyl 4-methoxy-3-nitrobenzoate. In this molecule, the positions for an incoming electrophile (Br⁺) are dictated by the existing substituents:
Methoxy (B1213986) group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com
Nitro group (-NO₂): A strong deactivating group that directs to the meta position. masterorganicchemistry.com
Methyl Ester group (-COOCH₃): A deactivating group that also directs to the meta position. masterorganicchemistry.com
The position ortho to the activating methoxy group and meta to both the nitro and ester groups is C-5. This convergence of directing effects makes the C-5 position highly susceptible to electrophilic attack. Therefore, bromination of Methyl 4-methoxy-3-nitrobenzoate with a reagent like N-bromosuccinimide (NBS) is predicted to yield the target compound with high regioselectivity. nih.govcdc.gov
| Substituent | Position | Effect | Favored Position for Bromination |
|---|---|---|---|
| -OCH₃ | C-4 | Activating, Ortho/Para-Director | C-3 (blocked), C-5 |
| -NO₂ | C-3 | Deactivating, Meta-Director | C-5 |
| -COOCH₃ | C-1 | Deactivating, Meta-Director | C-3 (blocked), C-5 |
An alternative regioselective strategy begins with Methyl 3-bromo-4-methoxybenzoate and introduces the nitro group in the final step. The directing effects of the substituents on this precursor are as follows:
Methoxy group (-OCH₃): A strongly activating, ortho, para-director. The para position is blocked by the ester, leaving the two ortho positions (C-3 and C-5) as potential sites. masterorganicchemistry.comyoutube.com
Bromo group (-Br): A deactivating, but ortho, para-director. youtube.comyoutube.com
Methyl Ester group (-COOCH₃): A deactivating, meta-director. youtube.com
The powerful activating and directing effect of the methoxy group dominates, strongly favoring substitution at the open ortho position, C-5. The ester group's meta-directing effect also points to C-5. Therefore, nitration of Methyl 3-bromo-4-methoxybenzoate, typically using a mixture of nitric acid and sulfuric acid, selectively installs the nitro group at the C-5 position to afford this compound. mdpi.com
| Substituent | Position | Effect | Favored Position for Nitration |
|---|---|---|---|
| -OCH₃ | C-4 | Activating, Ortho/Para-Director | C-3 (blocked), C-5 |
| -Br | C-3 | Deactivating, Ortho/Para-Director | C-2, C-5 |
| -COOCH₃ | C-1 | Deactivating, Meta-Director | C-3 (blocked), C-5 |
Methoxy Group Introduction and Modification
In the context of synthesizing this compound, the methoxy group is introduced early in the synthesis, as the starting material is 4-methoxybenzoic acid. The presence of the methoxy group is crucial as it is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. This directing effect is pivotal in guiding the subsequent nitration and bromination steps.
The methoxy group on the benzene ring activates the ring towards electrophilic attack, making the substitution reactions more facile compared to unsubstituted benzene. It directs incoming electrophiles to the positions ortho and para to itself. In 4-methoxybenzoic acid, the para position is occupied by the carboxylic acid group. Therefore, the methoxy group directs incoming electrophiles to the two ortho positions (positions 3 and 5).
The first electrophilic substitution is the nitration of 4-methoxybenzoic acid. The methoxy group directs the incoming nitro group to the ortho position (position 3), leading to the formation of 4-methoxy-3-nitrobenzoic acid.
Following nitration, the next step is the bromination of 4-methoxy-3-nitrobenzoic acid. At this stage, the directing effects of both the methoxy group and the newly introduced nitro group must be considered. The methoxy group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. The activating effect of the methoxy group is generally stronger than the deactivating effect of the nitro group. The methoxy group directs the incoming bromine atom to the remaining vacant ortho position (position 5). The nitro group, being at position 3, also directs the incoming electrophile to the meta position relative to itself, which is also position 5. Therefore, both substituents cooperatively direct the bromine atom to the desired position, resulting in the formation of 3-bromo-4-methoxy-5-nitrobenzoic acid with high regioselectivity.
Emerging Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. indianchemicalsociety.comepitomejournals.com The synthesis of specialty chemicals like this compound can benefit from the application of these principles.
Solvent-Free Reaction Conditions in Aromatic Synthesis
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. epitomejournals.com Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions are typically carried out by mixing the neat reactants, sometimes with a solid support or catalyst. researchgate.net
The esterification of 3-bromo-4-methoxy-5-nitrobenzoic acid with methanol is a step that can potentially be performed under solvent-free conditions. Traditional Fischer esterification often uses an excess of the alcohol, which can also act as the solvent. However, alternative solvent-free methods have been developed. For instance, the use of solid acid catalysts can facilitate the reaction between the carboxylic acid and alcohol in the absence of a bulk solvent. ijstr.orgepa.gov
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), is another emerging solvent-free technique. nih.gov This method can be particularly effective for reactions involving solid reactants. The esterification of a solid carboxylic acid like 3-bromo-4-methoxy-5-nitrobenzoic acid could potentially be achieved by ball-milling it with a solid supported alcohol or a high-boiling point alcohol in the presence of a suitable catalyst. nih.gov
| Reaction Type | Traditional Approach | Solvent-Free Alternative | Advantages of Solvent-Free Approach |
| Esterification | Reaction in excess alcohol (solvent) with a mineral acid catalyst. | Mixing neat reactants with a solid acid catalyst or using mechanochemical methods (ball-milling). researchgate.netnih.gov | Reduced solvent waste, easier product isolation, potentially faster reaction rates, and lower energy consumption. |
| Nitration | Use of concentrated nitric and sulfuric acids. | Solid-supported nitrating agents. | Improved safety, reduced acidic waste, and potentially higher selectivity. |
| Bromination | Use of liquid bromine in a chlorinated solvent. | Solid brominating agents like N-bromosuccinimide (NBS) under solvent-free conditions. | Easier handling of reagents, avoidance of toxic solvents, and improved reaction control. |
Catalytic Innovations in Benzoate (B1203000) Ester Synthesis
The development of novel and efficient catalysts is a cornerstone of green chemistry. In the context of benzoate ester synthesis, significant progress has been made in replacing traditional homogeneous acid catalysts like sulfuric acid with heterogeneous solid acid catalysts. mdpi.com
Solid acid catalysts offer several advantages, including:
Easy separation: They can be easily filtered off from the reaction mixture, simplifying product purification.
Reusability: Many solid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.
Reduced corrosion: They are generally less corrosive than mineral acids.
Examples of solid acid catalysts that have been successfully employed for the esterification of benzoic acids include:
Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures that can be tailored for specific catalytic applications.
Sulfonated resins: These are ion-exchange resins that have been functionalized with sulfonic acid groups.
Metal oxides: Certain metal oxides, such as zirconia and titania, exhibit acidic properties and can catalyze esterification reactions. mdpi.com
Modified clays: Clays like Montmorillonite K10, when activated with acids, can serve as effective solid acid catalysts for esterification. ijstr.orgepa.gov
Microwave-assisted organic synthesis (MAOS) is another innovative technique that has gained prominence. uwlax.eduijsdr.orgrasayanjournal.co.inijsdr.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net The esterification of 3-bromo-4-methoxy-5-nitrobenzoic acid could potentially be optimized using microwave heating in the presence of a suitable catalyst, which would be a more energy-efficient and time-saving approach. researchgate.net
Furthermore, the use of flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comacs.orgresearchgate.netsyrris.com This technology can lead to improved yields, higher purity of products, and safer handling of hazardous reagents, making it a promising green approach for the synthesis of complex molecules.
| Catalytic Approach | Description | Advantages |
| Heterogeneous Solid Acid Catalysis | Utilizes solid materials with acidic properties to catalyze the reaction. mdpi.com | Easy separation and reusability of the catalyst, reduced corrosion, and simplified work-up procedures. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction mixture. uwlax.eduijsdr.org | Rapid reaction rates, higher yields, and reduced side reactions. researchgate.net |
| Flow Chemistry | Reactants are continuously passed through a reactor for a controlled reaction. acs.orgsyrris.com | Precise control over reaction conditions, improved safety, scalability, and higher product purity. |
Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.
Proton NMR (1H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Methyl 3-bromo-4-methoxy-5-nitrobenzoate, the aromatic region of the 1H NMR spectrum is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons are in different chemical environments.
The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methoxy (B1213986) group, influences the chemical shifts of the aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a higher chemical shift (ppm). The proton positioned between the bromo and methoxy groups will have a different chemical shift. The spectrum will also feature two singlets corresponding to the protons of the methyl ester (-COOCH3) and the methoxy (-OCH3) groups. The integration of these signals will confirm the number of protons in each environment, which is crucial for purity assessment.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.2 | d |
| H-6 | 7.8 - 8.0 | d |
| -OCH3 (methoxy) | ~3.9 | s |
Note: Predicted values are based on the analysis of similar compounds and substituent effects. 'd' denotes a doublet and 's' denotes a singlet.
Carbon-13 NMR (13C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.
The spectrum will show signals for the six aromatic carbons, the carbonyl carbon of the ester group, and the two methyl carbons from the methoxy and methyl ester groups. The carbons attached to the bromine, nitro, and methoxy groups will have their chemical shifts significantly affected by these substituents. The carbonyl carbon is expected to appear at the downfield end of the spectrum.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 164 - 166 |
| C-4 (C-OCH3) | 150 - 155 |
| C-5 (C-NO2) | 140 - 145 |
| C-1 (C-COOCH3) | 130 - 135 |
| C-2 | 125 - 130 |
| C-6 | 115 - 120 |
| C-3 (C-Br) | 110 - 115 |
| -OCH3 (methoxy) | ~56 |
Note: Predicted values are based on the analysis of similar compounds and established substituent chemical shift increments.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In this case, it would definitively establish the through-bond coupling between the two aromatic protons (H-2 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for the C-2/H-2 and C-6/H-6 pairs, as well as the methyl protons to their respective carbon atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent peaks will be due to the nitro group (NO2), the ester group (C=O and C-O), and the methoxy group (C-O-C).
Nitro Group (NO2): The nitro group will show two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm-1 and a symmetric stretch between 1300-1370 cm-1.
Ester Group (C=O): A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1720-1740 cm-1.
C-O Stretching: The C-O stretching vibrations of the ester and methoxy groups will appear in the fingerprint region, typically between 1000-1300 cm-1.
Aromatic C-H Stretching: These vibrations are usually observed as weak to medium bands above 3000 cm-1.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm-1.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=O Stretch (ester) | 1720 - 1740 | Strong |
| NO2 Asymmetric Stretch | 1500 - 1560 | Strong |
| NO2 Symmetric Stretch | 1300 - 1370 | Strong |
| C-O Stretch (ester & ether) | 1000 - 1300 | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are expected to give rise to strong signals in the Raman spectrum. The C=O stretch of the ester is typically weaker in Raman than in FTIR. The C-Br stretch would also be observable. This complementary analysis helps in a more complete assignment of the vibrational modes of the molecule.
Table 4: Predicted Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| NO2 Symmetric Stretch | 1300 - 1370 | Strong |
| C=O Stretch (ester) | 1720 - 1740 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₈BrNO₅, corresponding to a molecular weight of approximately 290.07 g/mol . sinfoochem.com
The fragmentation of nitroaromatic compounds is often influenced by the position of the substituents on the benzene ring. Common fragmentation pathways for nitrobenzoic acids and their esters include decarboxylation (loss of CO₂) and the loss of the nitro group as either NO or NO₂. The fragmentation of the ester group typically involves cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OCH₃).
A plausible fragmentation pathway for this compound would likely involve the initial loss of the methoxy radical (•OCH₃) from the ester functionality, followed by the expulsion of carbon monoxide (CO). Subsequent fragmentation could involve the loss of the nitro group (NO₂) and potentially the bromine atom.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₉H₈BrNO₅]⁺ | 289/291 | Molecular ion peak (M⁺) |
| [C₈H₅BrNO₄]⁺ | 258/260 | Loss of •OCH₃ |
| [C₇H₅BrNO₃]⁺ | 230/232 | Loss of CO from [M-OCH₃]⁺ |
| [C₉H₈BrO₃]⁺ | 243/245 | Loss of NO₂ |
| [C₈H₅O₄]⁺ | 179 | Loss of Br and NO₂ |
Note: The table is predictive and based on general fragmentation patterns of similar compounds.
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric systems. The UV-Vis spectrum of an aromatic compound is influenced by the nature and position of the substituents on the aromatic ring.
For this compound, the presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the methoxy group (-OCH₃), an electron-donating group, in conjunction with the bromine atom, is expected to give rise to characteristic absorption bands in the UV region. Nitroaromatic compounds typically exhibit distinct absorption peaks in the blue-to-UV region of the electromagnetic spectrum.
While specific experimental UV-Vis absorption maxima (λₘₐₓ) for this compound are not documented in the available literature, the electronic spectrum can be inferred from related compounds. The electronic transitions are generally of the π → π* and n → π* type, associated with the aromatic ring and the nitro and carbonyl groups. The presence of auxochromic groups like the methoxy group and the bromine atom can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 280 | Benzene ring and substituents |
| n → π | > 280 | Nitro group (NO₂) and carbonyl group (C=O) |
Note: This table is based on the general electronic spectroscopic properties of substituted nitroaromatics.
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
A crystal structure for the specific compound, this compound, has not been reported in the reviewed scientific literature. However, the analysis of a closely related compound, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, offers valuable insights into the potential crystal packing and intermolecular forces that might be present. nih.gov In the crystal structure of this related molecule, π–π stacking interactions between the nitrophenyl rings and the brominated benzene rings were observed, with a centroid–centroid distance of 3.6121(5) Å. nih.gov The molecular conformation was noted to be extended, with the terminal rings being nearly coplanar. nih.gov
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Anticipated Feature | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives |
| Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π stacking, Halogen bonding | Presence of functional groups capable of these interactions |
| Molecular Conformation | Near-planar arrangement of the substituted ring | To maximize crystal packing efficiency |
Note: The information in this table is hypothetical and based on the analysis of a structurally similar compound.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying complex organic molecules like Methyl 3-bromo-4-methoxy-5-nitrobenzoate. acs.orgacs.orgnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, enabling the prediction of a wide range of molecular properties.
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. youtube.com This is achieved by computationally exploring the potential energy surface of the molecule to find the coordinates corresponding to the lowest energy, known as the global minimum. The process involves iterative adjustments of bond lengths, angles, and dihedral (torsional) angles until the forces on each atom are negligible.
Below is a hypothetical table of key geometrical parameters that would be determined through a DFT geometry optimization.
| Parameter | Description |
| Bond Lengths (Å) | |
| C-Br | Length of the carbon-bromine bond. |
| C-N (nitro) | Length of the carbon-nitrogen bond of the nitro group. |
| N-O (nitro) | Lengths of the nitrogen-oxygen bonds. |
| C-O (methoxy) | Length of the carbon-oxygen bond in the methoxy (B1213986) group. |
| C-C (ring) | Average length of the carbon-carbon bonds in the benzene (B151609) ring. |
| C=O (ester) | Length of the carbonyl double bond in the ester group. |
| **Bond Angles (°) ** | |
| C-C-Br | Angle involving the bromine substituent. |
| C-C-N | Angle involving the nitro substituent. |
| O-N-O | Angle within the nitro group. |
| C-O-C | Angle within the methoxy group. |
| Dihedral Angles (°) | |
| C-C-O-C | Torsional angle defining the orientation of the methoxy group. |
| C-C-C=O | Torsional angle defining the orientation of the ester group. |
Once the optimized, minimum-energy geometry is found, a vibrational frequency calculation is typically performed. This calculation computes the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which provides a set of normal vibrational modes and their associated frequencies. uit.nonih.gov The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
The calculated harmonic frequencies correspond to the fundamental vibrations of the molecule, such as bond stretching, angle bending, and torsional motions. These theoretical frequencies can be directly correlated with experimental data from infrared (IR) and Raman spectroscopy. mdpi.comspectroscopyonline.com Due to the approximations inherent in the harmonic model and DFT methods, calculated frequencies are often systematically higher than their experimental counterparts and are typically scaled by an empirical factor to improve agreement. spectroscopyonline.com For this compound, this analysis would allow for the precise assignment of spectral bands to specific molecular motions, aiding in the structural confirmation of the compound.
The following table outlines the types of characteristic vibrational frequencies that would be predicted for this molecule.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |
| ν(C-H) aliphatic | 3000-2850 | Stretching of the C-H bonds in the methyl groups. |
| ν(C=O) ester | 1750-1730 | Stretching of the carbonyl double bond. |
| νas(NO₂) | 1560-1520 | Asymmetric stretching of the nitro group. |
| νs(NO₂) | 1360-1330 | Symmetric stretching of the nitro group. |
| ν(C-O) ester/methoxy | 1300-1000 | Stretching of the C-O single bonds. |
| ν(C-Br) | 680-515 | Stretching of the carbon-bromine bond. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the electronic nature is shaped by both electron-donating (methoxy) and electron-withdrawing (nitro, bromo, ester) substituents. A DFT calculation would likely show the HOMO density concentrated on the electron-rich benzene ring and the methoxy group. Conversely, the LUMO density would be expected to be localized predominantly over the highly electron-withdrawing nitro group and the aromatic ring, indicating this region is the most susceptible to nucleophilic attack. researchgate.netresearchgate.net
| Orbital/Parameter | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates regions of nucleophilicity (electron donation). |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of electrophilicity (electron acceptance). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and greater chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Electron-rich regions with a negative electrostatic potential (typically colored red) are characteristic of sites susceptible to electrophilic attack, while electron-poor regions with a positive potential (colored blue) indicate sites for nucleophilic attack. nih.govnih.gov
For this compound, an MEP map would clearly illustrate the effects of its functional groups. The most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups, identifying them as primary sites for interactions with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms would likely show a positive potential (blue), while the aromatic ring would exhibit a complex landscape influenced by the competing electronic effects of the substituents.
Reaction Mechanism Investigations
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface that connects reactants to products, DFT calculations can identify intermediates and, crucially, the transition states that lie between them, providing a detailed picture of the reaction mechanism. larionovgroup.comrsc.org
A transition state (TS) represents the highest energy point along the lowest energy path of a reaction—a first-order saddle point on the potential energy surface. psu.edu Locating the precise geometry and energy of a transition state is essential for understanding reaction kinetics. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. diva-portal.org
Prediction of Reaction Pathways and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the likely reaction pathways and regioselectivity for "this compound." The reactivity of the aromatic ring is significantly influenced by the electronic effects of its substituents: the bromo, methoxy, and nitro groups.
Electrophilic Aromatic Substitution (EAS): Computational models can predict the most likely sites for electrophilic attack by calculating molecular properties such as Hirshfeld charges, frontier molecular orbitals (HOMO and LUMO), and the energies of carbocation intermediates (arenium ions). For "this compound," the positions ortho and para to the activating methoxy group are potential sites for substitution. However, the steric hindrance from adjacent bulky groups and the deactivating effect of the nitro and bromo groups will influence the final outcome. Computational analysis can quantify these effects to predict the favored product. acs.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. Computational studies can model the reaction pathway of SNAr, including the formation of the Meisenheimer complex intermediate. mdpi.com These calculations can help predict whether the bromo or another group would be the more likely leaving group, depending on the nature of the nucleophile and reaction conditions. Theoretical parameters like aromaticity, electrophilicity, and nucleophilicity indices can provide a detailed description of the reaction mechanism. mdpi.com
The table below outlines the predicted selectivity for different types of aromatic substitution reactions based on the electronic properties of the substituents.
| Reaction Type | Predicted Major Product(s) | Rationale |
| Electrophilic Aromatic Substitution | Substitution at C6 (ortho to methoxy and meta to nitro) is likely favored. | The activating effect of the methoxy group directs to this position, which is also meta to the deactivating nitro group. Steric hindrance at C2 might be significant. |
| Nucleophilic Aromatic Substitution | Substitution of the bromo group at C3 is a probable pathway. | The position is ortho to the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or other properties. For derivatives of "this compound," QSAR studies can be employed to predict their potential applications, for instance, as antimicrobial agents or enzyme inhibitors.
A QSAR study would involve generating a dataset of "this compound" derivatives with varying substituents. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the shape and branching of the molecule.
These descriptors are then used to build a mathematical model that relates them to the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For instance, in the context of designing new inhibitors, a 3D-QSAR model could highlight the specific regions around the molecule where modifications would be most likely to enhance binding to a biological target. nih.govresearchgate.netchemijournal.com
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of "this compound" derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Hammett constant (σ) of a new substituent | Modifies the electron density of the aromatic ring, potentially affecting interactions with a receptor. |
| Hydrophobic | LogP | Influences the ability of the molecule to cross cell membranes and reach its target. |
| Steric | Molar Refractivity (MR) | Describes the volume of a substituent, which can impact the fit within a binding pocket. |
Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, IR intensities)
Computational chemistry, particularly DFT, is a valuable tool for predicting the spectroscopic properties of molecules like "this compound." These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of related compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By optimizing the molecular geometry and then performing the GIAO calculation, it is possible to obtain predicted chemical shifts that are often in good agreement with experimental values. rsc.orgnrel.govchemrxiv.org Discrepancies between theoretical and experimental shifts can provide insights into solvent effects or conformational dynamics that are not fully captured by the computational model.
The table below presents a hypothetical comparison of predicted and experimental NMR chemical shifts for the aromatic protons of "this compound," illustrating how computational data can assist in signal assignment.
| Proton | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| H-2 | 8.15 | 8.12 |
| H-6 | 7.45 | 7.48 |
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculations can help in assigning the various absorption bands in an experimental IR spectrum to specific molecular vibrations. For "this compound," this would include the stretching and bending vibrations of the C=O (ester), C-O (ether and ester), N-O (nitro), and C-Br bonds, as well as the various vibrations of the aromatic ring.
The following table shows a selection of predicted IR absorption bands and their corresponding vibrational modes for "this compound."
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch (ester) | 1735 |
| Asymmetric NO₂ stretch | 1540 |
| Symmetric NO₂ stretch | 1350 |
| C-O stretch (ether) | 1280 |
| C-Br stretch | 680 |
Conclusion and Outlook
Summary of Key Research Findings in Methyl 3-bromo-4-methoxy-5-nitrobenzoate Chemistry
This compound is a polysubstituted aromatic compound primarily valued as a versatile intermediate in organic synthesis. Research in this area focuses on leveraging its distinct functional groups—a methyl ester, a bromine atom, a methoxy (B1213986) group, and a nitro group—to construct more complex molecular architectures. The strategic placement of these groups allows for a variety of selective chemical transformations.
Key research findings revolve around its utility as a scaffold for synthesizing heterocyclic compounds and other elaborate organic molecules. The most significant transformations investigated include:
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative). This transformation is a cornerstone of its chemistry, as the resulting amino group serves as a handle for constructing nitrogen-containing heterocycles, such as quinazolines and other fused-ring systems of medicinal interest. mdpi.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. This can potentially lead to the displacement of the bromo or methoxy groups by various nucleophiles, offering another pathway to diversify the core structure.
Modification of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides through aminolysis, further expanding the range of accessible derivatives.
The compound's significance lies in its capacity to undergo sequential, regioselective reactions, making it a valuable building block in multi-step syntheses targeting novel pharmaceuticals and functional materials. openmedicinalchemistryjournal.com
Table 1: Key Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents (Example) | Resulting Functional Group |
| Nitro (-NO₂) | Reduction | Fe/AcOH or H₂, Pd/C | Amine (-NH₂) |
| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl (-Ar) |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amine (-NHR) |
| Methyl Ester (-COOCH₃) | Hydrolysis | LiOH or NaOH | Carboxylic Acid (-COOH) |
| Methyl Ester (-COOCH₃) | Aminolysis | Amine, Heat | Amide (-CONHR) |
Prospective Research Avenues and Interdisciplinary Opportunities in Advanced Chemical Science
The unique structural features of this compound open up promising avenues for future research, particularly at the intersection of organic synthesis, medicinal chemistry, and materials science.
Prospective Research:
Combinatorial Chemistry and Drug Discovery: The compound is an excellent scaffold for the creation of diverse molecular libraries. By systematically applying different reactions to its functional groups, large numbers of novel compounds can be generated and screened for biological activity. Given that related structures are used to synthesize kinase inhibitors like Gefitinib, derivatives of this compound could be explored as potential anticancer agents or other therapeutics. mdpi.comnih.gov The broader class of bromophenols has demonstrated notable antioxidant and anticancer properties. mdpi.commdpi.com
Novel Heterocyclic Synthesis: Its true potential likely lies in the synthesis of novel, complex heterocyclic and polycyclic systems. Research could focus on developing tandem or one-pot reactions that utilize multiple functional groups in a single, efficient sequence to rapidly build molecular complexity. semanticscholar.org
Development of Asymmetric Methodologies: Introducing chirality by developing asymmetric reactions involving the scaffold could lead to the synthesis of enantiomerically pure compounds, which is critical for pharmaceutical applications.
Interdisciplinary Opportunities:
Materials Science: Aromatic nitro compounds are known to possess interesting electronic and optical properties. researchgate.net Future work could explore the incorporation of this building block into polymers or crystalline solids to create new materials with applications in nonlinear optics, electronics, or as advanced pigments.
Chemical Biology: The scaffold could be used to design and synthesize molecular probes or activity-based labels. By attaching fluorescent tags or reactive groups through its functional handles, researchers could create tools to study biological pathways, identify protein targets, or visualize cellular processes.
The continued exploration of this compound chemistry is poised to contribute significantly to various fields, driving innovation in both fundamental synthesis and applied chemical science.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-bromo-4-methoxy-5-nitrobenzoate, and how do reaction conditions influence regioselectivity?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate scaffold. For example:
- Step 1: Bromination of methyl 4-methoxybenzoate using Br₂/FeBr₃ at 0–25°C to introduce the bromo group.
- Step 2: Nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
Regioselectivity is influenced by directing effects:
- The methoxy group (-OCH₃) directs electrophilic substitution to the para position.
- Subsequent bromination and nitration are guided by steric and electronic factors. Evidence from analogous syntheses (e.g., methyl 4-bromo-3-formamidobenzoate) highlights the importance of temperature and stoichiometry in minimizing side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H), δ 3.9 (s, 3H) | Methyl ester and methoxy groups |
| ¹³C NMR | δ 167 (ester C=O), δ 150 (C-NO₂) | Functional group confirmation |
| IR | 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O) | Ester and nitro identification |
Q. What crystallographic methods are recommended for resolving the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Use SHELXL for refinement (high-resolution data, R-factor < 5%) and SHELXS/SHELXD for structure solution .
- ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances (e.g., C-Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., -Br, -NO₂, -OCH₃) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Nitro (-NO₂): Strong electron-withdrawing effect deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) at the meta position.
- Methoxy (-OCH₃): Electron-donating effect directs electrophiles to ortho/para positions but is sterically hindered by adjacent substituents.
- Bromo (-Br): Acts as a leaving group in Suzuki-Miyaura coupling (Pd catalysis). Evidence from substituted benzoates shows that steric crowding reduces coupling efficiency by ~30% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of this compound derivatives?
Methodological Answer:
- Case Study: Discrepancies in predicted vs. observed regioselectivity in nitration:
- Computational: Density Functional Theory (DFT) may predict preferential nitration at C5 due to charge distribution.
- Experimental: Steric hindrance from the methoxy group may shift nitration to C6.
- Resolution: Combine Hammett substituent constants (σ values) with molecular dynamics simulations to account for steric effects .
Q. Table 2: Hammett Constants for Substituents
| Substituent | σ (para) | σ (meta) |
|---|---|---|
| -OCH₃ | -0.27 | 0.12 |
| -NO₂ | +1.27 | +0.71 |
| -Br | +0.23 | +0.39 |
Q. How can multi-step synthesis pathways be optimized to improve yields of this compound, particularly in protecting group strategies and intermediate purification?
Methodological Answer:
- Protecting Groups: Use acetyl (Ac) or tert-butyldimethylsilyl (TBS) groups to block hydroxyl intermediates during nitration .
- Purification:
- Flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates.
- Recrystallization from ethanol/water (1:3) for final product (>95% purity).
- Yield Optimization:
Q. What biological activity screening methodologies are applicable to this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Antimicrobial Assays:
- MIC (Minimum Inhibitory Concentration): Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Anti-inflammatory Testing:
- COX-2 Inhibition: ELISA-based assays to measure prostaglandin E₂ reduction.
- SAR Analysis:
- Replace -NO₂ with -CN or -CF₃ to assess electron-withdrawing effects.
- Compare activity of methyl ester vs. free acid derivatives (e.g., 40% reduction in potency for free acid forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
